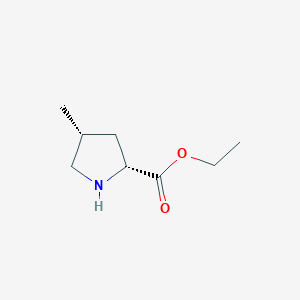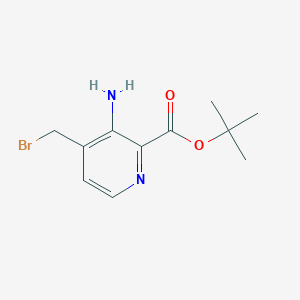
POLY(ANILINESULFONIC ACID), 5 WT. per cent SOLUTION IN WATER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(ANILINESULFONIC ACID), 5 WT. per cent SOLUTION IN WATER: is a self-doped, conducting polymer with a molecular weight of approximately 10,000 (GPC, polyethylene oxide) and a concentration of 5 wt. % in water . This compound is known for its solubility in water and its insolubility in ethers and esters . It is widely used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of POLY(ANILINESULFONIC ACID) typically involves the polymerization of aniline in the presence of a sulfonating agent. The reaction is carried out under acidic conditions, which facilitate the formation of the polymer chain. The polymerization process can be controlled to achieve the desired molecular weight and degree of sulfonation .
Industrial Production Methods: In industrial settings, the production of POLY(ANILINESULFONIC ACID) involves large-scale polymerization reactors where aniline and the sulfonating agent are mixed under controlled conditions. The reaction is monitored to ensure consistent product quality. The resulting polymer is then dissolved in water to create a 5 wt. % solution .
Analyse Chemischer Reaktionen
Types of Reactions: POLY(ANILINESULFONIC ACID) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonic acid groups on the polymer chain .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize POLY(ANILINESULFONIC ACID).
Reduction: Reducing agents like sodium borohydride can reduce the polymer, altering its electronic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can result in the formation of leuco derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: POLY(ANILINESULFONIC ACID) is used in the development of conductive polymers and materials. Its unique properties make it suitable for applications in sensors, batteries, and electrochemical devices .
Biology: In biological research, POLY(ANILINESULFONIC ACID) is used as a component in biosensors and bioelectronic devices. Its biocompatibility and conductivity make it an ideal material for interfacing with biological systems .
Medicine: The compound is explored for use in drug delivery systems and medical devices. Its ability to conduct electricity and interact with biological tissues opens up possibilities for innovative medical applications .
Industry: In industrial applications, POLY(ANILINESULFONIC ACID) is used in the production of antistatic coatings, corrosion-resistant materials, and conductive adhesives. Its versatility and performance make it a valuable material in various industrial processes .
Wirkmechanismus
The mechanism by which POLY(ANILINESULFONIC ACID) exerts its effects is primarily through its conductive properties. The sulfonic acid groups on the polymer chain facilitate proton conduction, which enhances the overall conductivity of the material. This proton conduction mechanism is crucial for its applications in sensors and electrochemical devices .
Vergleich Mit ähnlichen Verbindungen
Polyaniline (PAni): A widely studied conductive polymer with high conductivity and stability but limited solubility and mechanical properties.
Poly(4-vinylpyridine): Another conductive polymer used in similar applications but with different chemical properties.
Poly(diallyldimethylammonium chloride): Used in antistatic and conductive applications but differs in its chemical structure and properties.
Uniqueness: POLY(ANILINESULFONIC ACID) stands out due to its self-doping capability and water solubility, which are not commonly found in other conductive polymers. These properties make it particularly useful in applications where water solubility and ease of processing are essential .
Eigenschaften
CAS-Nummer |
167860-86-8 |
|---|---|
Molekularformel |
C8H10OS |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(But-2-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1171390.png)


